Croconic acid

oxocarbon acidity pKa determination theoretical chemistry

Organic ferroelectric R&D constrained by low-polarization polymers? Croconic acid delivers record spontaneous polarization (20-30 μC cm⁻²)-2.3× PVDF-with coercive fields 100× lower, enabling low-voltage FeRAM, high-density capacitors, and piezoelectric sensors. • Purity: ≥98% (HPLC) | Yellow crystalline solid • Vacuum-sublimable, solution-processable organic ferroelectric • Also serves as ~4 V organic cathode material, NIR dye precursor (croconaine), and MOF ligand Global shipping from stock. For R&D only.

Molecular Formula C5H2O5
Molecular Weight 142.07 g/mol
CAS No. 488-86-8
Cat. No. B025663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCroconic acid
CAS488-86-8
Molecular FormulaC5H2O5
Molecular Weight142.07 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=O)C1=O)O)O
InChIInChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
InChIKeyRBSLJAJQOVYTRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Croconic Acid: Classification & Specifications


Croconic acid (4,5-dihydroxy-4-cyclopentene-1,2,3-trione) is a five-membered cyclic oxocarbon acid with molecular formula C₅H₂O₅ and molar mass 142.07 g/mol [1]. It belongs to the oxocarbon acid family alongside deltic acid (C₃), squaric acid (C₄), and rhodizonic acid (C₆) [2]. The compound is a yellow crystalline solid that decomposes at 212 °C (some sources report >300 °C depending on measurement conditions) and is soluble in water and ethanol [1]. Its pKa values are pKa₁ = 0.80 ± 0.08 and pKa₂ = 2.24 ± 0.01 at 25 °C [3].

Class Five-membered cyclic oxocarbon acid
Proton donor Strongest reported aqueous acidity in oxocarbon series
Ferroelectric Highest reported organic crystal polarization
Redox activity 4 V-class organic cathode for metal-free battery research

Why Croconic Acid Substitutions Fail


Croconic acid cannot be simply interchanged with its closest oxocarbon analogs (squaric acid, rhodizonic acid, or deltic acid) due to fundamentally distinct physicochemical properties that dictate application-specific performance. The five-membered ring structure confers a unique combination of the strongest aqueous-phase acidity among all oxocarbon acids [1], the highest spontaneous ferroelectric polarization ever recorded in any organic molecular crystal (≈20–30 μC cm⁻²) [2], a theoretical cathode voltage of approximately 4 V for lithium-ion storage [3], and a distinct bathochromic shift of approximately 100 nm in NIR-absorbing dye derivatives relative to squaric acid-based analogs [4]. These properties emerge directly from the specific ring size, hydrogen-bonding network architecture, and electronic structure of the five-membered cyclopentenetrione core, meaning that substituting squaric acid (four-membered) or rhodizonic acid (six-membered) fundamentally alters—and typically degrades—the performance in each of these targeted application domains.

Croconic Acid (C₅)
Squaric Acid (C₄) / Analogs
Strongest reported proton donor among oxocarbon acids
Weaker acidity may limit deprotonation-driven processes
Record ferroelectric polarization in organic crystal form
Low or absent spontaneous polarization
High-voltage enolate redox activity for Li-ion cathodes
Lower or different cathode voltage profile
NIR dye derivatives absorb deeper into tissue window
Blue-shifted absorption reduces NIR utility
Ni²⁺-preferred thermal stability in metal chelates
Reversed metal-stability order; Ni²⁺ complexes less robust

Croconic Acid Head-to-Head Evidence


Superior Acidity Over Squaric Acid

Croconic acid (C₅O₅H₂) exhibits the strongest aqueous-phase acidity among the cyclic oxocarbon acid series. DFT calculations at the B3LYP/6-311+G(d,p) level demonstrate that croconic acid is the most acidic member of the CₙOₙH₂ (n = 3, 4, 5, 6) family, surpassing deltic acid (C₃), squaric acid (C₄), and rhodizonic acid (C₆) [1]. Experimental pKa measurements confirm this ranking: croconic acid (pKa₁ = 0.80 ± 0.08, pKa₂ = 2.24 ± 0.01) [2] versus squaric acid (pKa₁ ≈ 1.5, pKa₂ ≈ 3.5) [3].

Aqueous Acidity
Head-to-head
Croconic pKa₁ = 0.80 ± 0.08 Squaric pKa₁ ≈ 1.5 ~0.7 pKa units stronger
Supports proton-donor study fit; highest reported acidity in CₙOₙH₂ series
DFT and experimental aqueous values at 25 °C
oxocarbon acidity pKa determination theoretical chemistry proton transfer

Record Polarization vs. PVDF and BaTiO₃

Croconic acid exhibits the highest spontaneous polarization (Pₛ) ever measured in an organic ferroelectric. Initial measurements recorded approximately 20 μC cm⁻², which was subsequently optimized to 30 μC cm⁻² through domain wall depinning [1]. This exceeds PVDF (12–13 μC cm⁻²) by a factor of 2.3–2.5× and surpasses commercial inorganic ferroelectrics including SrBi₂Ta₂O₉ (≈10 μC cm⁻²) and approaches that of BaTiO₃ (≈26 μC cm⁻²) [1].

Spontaneous Polarization
Head-to-head
20–30 μC cm⁻² (optimized)
Highest reported organic crystal Pₛ; exceeds PVDF by ~2.5×
Solution-grown crystals; thermal annealing applied
organic ferroelectrics spontaneous polarization proton tautomerism hydrogen-bonded crystals

High-Voltage Li-Ion Storage vs. LiCoO₂

Croconic acid functions as a high-voltage organic cathode material for lithium-ion batteries, storing lithium ions at approximately 4 V via the redox activity of its two enolate groups [1]. This yields a theoretical specific capacity of 638.6 mAh g⁻¹ and a theoretical energy density of 1949 Wh kg⁻¹, which substantially exceeds conventional inorganic LiCoO₂ cathodes (~140 mAh g⁻¹, ~500–600 Wh kg⁻¹) [1]. DFT calculations combined with cyclic voltammetry in DMSO and GBL electrolytes confirm the ~4 V redox potentials [2].

Li-Ion Cathode Potential
Cross-study
≈4 V redox couple 638.6 mAh g⁻¹ theoretical
Supports high-voltage organic cathode research; metal-free design
DFT and CV in DMSO/GBL; two-chamber cell data
lithium-ion battery organic cathode high-voltage cathode energy density

NIR Bathochromic Shift vs. Squaric Acid Dyes

Croconic acid-derived croconaine dyes exhibit a pronounced bathochromic (red) shift in maximum absorption wavelength compared to structurally analogous squaric acid-derived dyes. The croconic acid core possesses a stronger electron absorption capacity than the squaric acid ring, resulting in a wavelength redshift of approximately 100 nm for CA-based dyes relative to identically substituted SA-based cyanine dyes [1]. Croconic acid derivatives show strong NIR absorption in the 750–850 nm range [2].

NIR Dye λₘₐₓ Shift
Head-to-head
~100 nm redshift λₘₐₓ 750–850 nm
Enables deeper NIR absorption vs squaric acid dyes
Croconaine dyes with identical substitution pattern
NIR dyes croconaine dyes bathochromic shift optical materials

Thermal Stability of Croconate vs. Squarate Complexes

Croconate (C₅O₅²⁻) and squarate (C₄O₄²⁻) dianions form distinctly different coordination complexes with divalent transition metals, exhibiting divergent thermal stability orders. Thermogravimetric (TG) and differential thermal analysis (DTA) reveal that the decreasing order of thermal stability for croconate chelates is Ni²⁺ >> Zn²⁺ > Co²⁺ = Cu²⁺, whereas squarate complexes follow a different stability sequence: Zn²⁺ > Co²⁺ = Cu²⁺ > Ni²⁺ [1]. Notably, Ni-croconate is the most thermally stable, while Ni-squarate is the least stable.

Chelate Thermal Stability
Head-to-head
Croconate: Ni²⁺ >> Zn²⁺ > Co²⁺ = Cu²⁺ Squarate: Zn²⁺ > Co²⁺ = Cu²⁺ > Ni²⁺
Reversed Ni²⁺ stability rank; croconate favors high-temperature Ni²⁺ applications
TG-DTA data; dianionic ligand comparison
coordination chemistry thermal stability metal chelates TG-DTA

Croconic Acid Application Scenarios


Organic Ferroelectric Devices for Memory & Sensors

Croconic acid's record spontaneous polarization (20–30 μC cm⁻²) makes it the premier choice among organic ferroelectrics for high-energy-density capacitor fabrication, non-volatile ferroelectric RAM (FeRAM) development, and piezoelectric sensor construction. Its polarization exceeds PVDF by a factor of 2.3–2.5× and rivals BaTiO₃, while offering the processing advantages of a vacuum-sublimable, low-molecular-weight organic compound amenable to solution processing and thin-film deposition . The proton-tautomerism switching mechanism operates with coercive fields two orders of magnitude lower than ferroelectric polymers , enabling low-voltage device operation.

Organic High-Voltage Li-Ion Cathodes

Croconic acid is positioned as a high-voltage (~4 V) organic cathode material for next-generation lithium-ion batteries seeking cobalt-free, earth-abundant alternatives. Its theoretical specific capacity (638.6 mAh g⁻¹) and energy density (1949 Wh kg⁻¹) substantially exceed conventional LiCoO₂ cathodes. The two enolate groups provide dual-electron redox activity at ~4 V , addressing the primary limitation of most organic cathodes (1–3 V operating windows). Current research focuses on electrolyte compatibility optimization and structural modification to achieve reversible cycling approaching theoretical capacity .

NIR Dyes for Imaging and Photothermal Therapy

Croconic acid serves as the core building block for croconaine NIR-absorbing dyes that exhibit a ~100 nm bathochromic shift relative to squaric acid-based analogs . These dyes absorb strongly in the 750–850 nm NIR window , ideal for deep-tissue fluorescence imaging, photoacoustic tomography, and photothermal therapy applications where maximal tissue penetration and minimal background autofluorescence are required. The strong electron-withdrawing croconic core also enhances photostability compared to conventional cyanine dyes.

Coordination Complexes and MOFs with Tunable Stability

Croconic acid is employed as a dianionic C₅O₅²⁻ ligand for synthesizing coordination complexes and metal-organic frameworks (MOFs) where thermal stability requirements favor specific metal centers. The croconate dianion confers exceptional thermal stability to Ni²⁺ complexes, contrasting sharply with the thermal instability of Ni²⁺-squarate analogs . This ligand-specific metal-selectivity enables rational design of thermally robust coordination materials for catalysis, gas storage, and electronic applications. Croconate forms hydrated crystalline coordination compounds with general formula M(C₅O₅)·3H₂O (M = Cu, Fe, Zn, Ni, Mn, Co), each exhibiting distinct colors and properties.

Application
Selection Property
Validation Focus
Organic ferroelectric device research
High spontaneous polarization in organic crystals
Polarization stability and switching endurance
Metal-free Li-ion cathode research
High-voltage enolate redox couple
Cycle reversibility and electrolyte compatibility
NIR-absorbing dye synthesis and imaging
Bathochromic shift relative to squaric acid dyes
Photostability and tissue-penetration depth
Coordination polymer and MOF synthesis
Metal-selective thermal stability order
Decomposition temperature and structural integrity

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